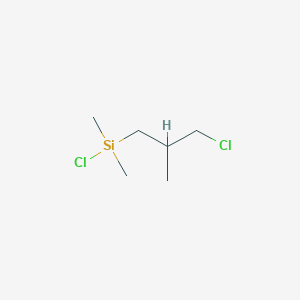

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Vue d'ensemble

Description

Chloro(3-chloro-2-methylpropyl)dimethylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of chloro(3-chloro-2-methylpropyl)dimethylsilane and related compounds typically involves the reaction of chlorosilanes with organic moieties. For instance, the synthesis of (OSi)chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane was achieved through a multistage reaction, starting with transsilylation followed by intramolecular (dimethylchlorosilyl)methylation . This process highlights the complexity and the multistage character of synthesizing such organosilicon compounds.

Molecular Structure Analysis

X-ray crystallography studies have provided direct evidence of the molecular structure of related chloro(dimethyl)silanes. For example, chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium}methyl]dimethylsilane was found to have a trigonal-bipyramidal coordination with the silicon atom being markedly displaced towards the oxygen atom, indicating a coordinate bond between the silicon atom and chloride ion . Similarly, (OSi)chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane also exhibits a trigonal-bipyramidal coordination with axial O and Cl atoms .

Chemical Reactions Analysis

The chemical reactivity of chloro(dimethyl)silanes involves various transformations. For instance, the reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilyl-amides and -lactams demonstrated a multistage character, leading to the formation of chelate intermediates and their subsequent rearrangement to final products . These reactions are indicative of the complex behavior of chlorosilanes in chemical synthesis, involving kinetically controlled transformations and rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(isopropyl)silanes were investigated through spectroscopic methods. The study of molecular vibrations and rotational isomerism revealed that different rotational isomers coexist in the liquid state, with the more stable conformation being the one with more methyl-chlorine gauche-dispositions . This research provides insight into the dynamic behavior of chlorosilanes and their conformational stability, which is crucial for understanding their reactivity and potential applications.

Applications De Recherche Scientifique

Electrochemical Surface Finishing and Energy Storage

- Research has explored the use of haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures for electrochemical technology applications, including electroplating and energy storage technologies. These findings might hint at the potential use of chlorinated compounds like Chloro(3-chloro-2-methylpropyl)dimethylsilane in similar applications due to their electrochemical properties (Tsuda, Stafford, & Hussey, 2017).

Microfluidic Devices for Biological Studies

- Microfluidic systems utilizing poly(dimethylsiloxane) (PDMS) for biological applications have been reviewed. The unique properties of PDMS and its applicability in creating microstructured devices for biological assays could be reflective of the research interest in utilizing specific chlorinated dimethylsilanes for specialized applications (Sia & Whitesides, 2003).

Environmental Impact and Monitoring

- The scientific activities of Euro Chlor in monitoring and assessing the environmental impact of chlorinated organic substances have been reviewed, focusing on marine risk assessments, emission levels, and environmental concentrations. This reflects the ongoing research into understanding the environmental impact of chlorinated compounds, which could include those similar to Chloro(3-chloro-2-methylpropyl)dimethylsilane (Lecloux, 2003).

Catalytic Synthesis Applications

- The catalytic synthesis of polyoxymethylene dimethyl ethers, which are of interest for their potential as oxygenated fuels, has been reviewed. This highlights the broader research into catalytic processes involving dimethylsilanes and chlorinated compounds for the development of environmentally friendly fuel alternatives (Baranowski, Bahmanpour, & Kröcher, 2017).

Environmental Safety and Toxicology

- Studies on the occurrence, fates, and toxicological impact of siloxanes in the environment, including dimethylsiloxanes and modified siloxanes, have been summarized. This research addresses concerns about the environmental and health impacts of these compounds, which may share similarities with the safety and degradation profiles of chlorinated dimethylsilanes (Xiang, Liu, Xu, & Cai, 2021).

Safety And Hazards

Chloro(3-chloro-2-methylpropyl)dimethylsilane is classified as a Skin Corrosion/Irritation Category 1B substance . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include avoiding contact with skin, eyes, and mucous membranes, and avoiding inhalation or ingestion .

Propriétés

IUPAC Name |

chloro-(3-chloro-2-methylpropyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-6(4-7)5-9(2,3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMILLRSLWHOHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939438 | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

CAS RN |

18145-83-0 | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

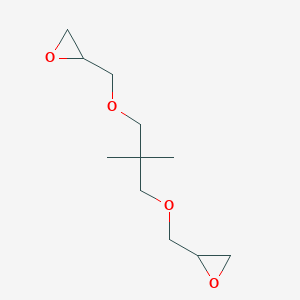

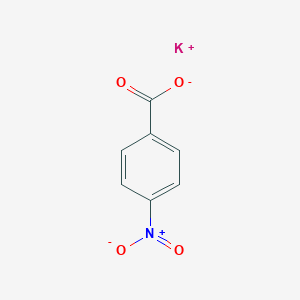

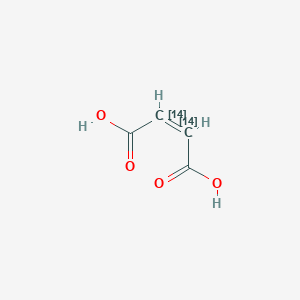

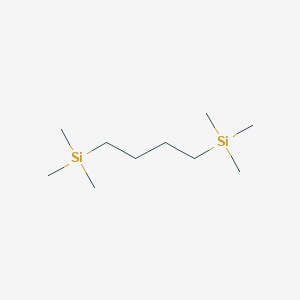

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)

![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)